molecular formula C14H14ClNO3 B1403932 methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate CAS No. 198063-87-5

methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate

Cat. No. B1403932
M. Wt: 279.72 g/mol
InChI Key: OQYGGZVKIMTUNR-UHFFFAOYSA-N
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Description

Methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate (MCPP) is a member of the pyrrolizidine alkaloid family of compounds, which are naturally occurring secondary metabolites found in a variety of plants. In recent years, MCPP has become an important research chemical due to its various biochemical and physiological effects.

Scientific Research Applications

Anticancer and Antimicrobial Agents

  • Some derivatives of the compound have shown promising anticancer and antimicrobial activities. For example, compounds incorporating biologically active heterocyclic entities such as oxazole and pyrazoline demonstrated effectiveness against cancer cell lines and pathogenic strains in vitro (Katariya, Vennapu, & Shah, 2021).

Synthesis and Reactivity

  • Research has been conducted on the synthesis and reactions of similar compounds, indicating their potential in chemical synthesis and the development of new materials. For instance, studies on methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates revealed the formation of various heterocyclic derivatives (Sokolov & Aksinenko, 2010).

Structural Characterization

Molecular Docking Studies

  • Molecular docking studies are used to predict the interaction between a molecule and a target, which is crucial in drug design and development. Some derivatives have shown potential in overcoming microbe resistance to pharmaceutical drugs (El-Abadelah, Hodali, Zreid, & Awwadi, 2018).

Spectroscopic and Diffractometric Studies

  • Spectroscopic and diffractometric techniques are used to study the physical and chemical properties of these compounds, which can inform their potential uses in various applications (Vogt, Williams, Johnson, & Copley, 2013).

RP-HPLC Method for Analysis

Antimicrobial Activities

properties

IUPAC Name

methyl 3-[5-(4-chlorophenyl)-2-oxo-1,3-dihydropyrrol-4-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-19-13(18)7-4-10-8-12(17)16-14(10)9-2-5-11(15)6-3-9/h2-3,5-6H,4,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYGGZVKIMTUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(NC(=O)C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate

CAS RN

198063-87-5
Record name methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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